1H-indazole-3-carboxylate

5-HT3 receptor antagonist serotonin bioisosterism

1H-indazole-3-carboxylate (CAS 4498-67-3 for the parent carboxylic acid; C₈H₆N₂O₂, MW 162.15) is a heteroaromatic scaffold comprising a fused benzene–pyrazole ring system with a carboxylic acid/ester function at the 3-position. It serves as a privileged intermediate in medicinal chemistry, functioning as a validated indole bioisostere with demonstrably retained or enhanced potency at serotonin 5-HT₃ receptors.

Molecular Formula C8H5N2O2-
Molecular Weight 161.14 g/mol
Cat. No. B8380453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazole-3-carboxylate
Molecular FormulaC8H5N2O2-
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)[O-]
InChIInChI=1S/C8H6N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)(H,11,12)/p-1
InChIKeyBHXVYTQDWMQVBI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-3-Carboxylate: Baseline Chemical Identity and Procurement-Relevant Scaffold Profile


1H-indazole-3-carboxylate (CAS 4498-67-3 for the parent carboxylic acid; C₈H₆N₂O₂, MW 162.15) is a heteroaromatic scaffold comprising a fused benzene–pyrazole ring system with a carboxylic acid/ester function at the 3-position . It serves as a privileged intermediate in medicinal chemistry, functioning as a validated indole bioisostere with demonstrably retained or enhanced potency at serotonin 5-HT₃ receptors [1]. Unlike simple indole-3-carboxylates, the additional annular nitrogen (N-2) confers altered hydrogen-bonding capacity, modulated lipophilicity, and distinct metabolic susceptibility—properties that directly influence downstream pharmacokinetics and synthetic tractability [2]. The scaffold is commercially available in multi-gram quantities at ≥97% purity from major chemical suppliers (e.g., Sigma-Aldrich product #56915), ensuring reproducibility for both academic and industrial procurement workflows .

Why 1H-Indazole-3-Carboxylate Cannot Be Casually Interchanged with Indole- or Indoline-3-Carboxylates in Research and Development


Despite superficial structural similarity, indazole-3-carboxylates and their indole or indoline congeners are not interchangeable building blocks. The additional N-2 nitrogen in the indazole system shifts the regiochemistry of N-alkylation, producing a 4:1 N-1/N-2 product ratio under standard methylation conditions versus the single-product profile of indole [1]. This regiochemical divergence mandates distinct synthetic planning. Pharmacologically, indazole and indoline exhibit divergent receptor-subtype profiles: indazole is an effective bioisostere for both 5-HT₃ and 5-HT₄ receptor antagonism, whereas indoline is effective only at 5-HT₃ [2]. Furthermore, the indazole-3-carboxylic acid core uniquely enables selective N1-alkylation with yields of 51–96% in synthetic cannabinoid synthesis, a transformation where methyl indazole-3-carboxylate (the conventional starting material) suffers from poor selectivity and low yield [3]. These differences have direct consequences for synthetic efficiency, pharmacological selectivity, and ultimate procurement decisions.

1H-Indazole-3-Carboxylate: Head-to-Head Quantitative Differentiation Evidence for Procurement and Lead Selection


5-HT₃ Receptor Antagonism: Indazole-3-Carboxylate Tropanyl Ester vs. Indole Congener ICS 205-930 in the Rat von Bezold-Jarisch Reflex Model

In a direct head-to-head comparison, the indazole-3-carboxylate tropanyl ester (compound 2) demonstrated equivalent intravenous potency and identical oral potency to the indole-based ICS 205-930 (tropisetron) in the rat von Bezold-Jarisch reflex model—the gold-standard in vivo assay for 5-HT₃ receptor antagonism [1]. This establishes indazole-3-carboxylate as a validated, potency-retaining indole bioisostere suitable for 5-HT₃-targeted programs.

5-HT3 receptor antagonist serotonin bioisosterism antiemetic

N1-Selective Alkylation: Indazole-3-Carboxylic Acid vs. Methyl Indazole-3-Carboxylate as Starting Material for Regiospecific Derivatization

A 2024 publication reported that indazole-3-carboxylic acid enables direct, selective N1-alkylation with overall yields of 51–96% across nine synthetic cannabinoid targets, whereas the conventional starting material methyl indazole-3-carboxylate produces mixtures of N1 and N2 regioisomers due to poor selectivity, resulting in low yields and challenging purification [1]. This represents a step-economy advantage: the indazole-3-carboxylic acid route circumvents the need for chromatographic separation of regioisomers.

regioselective synthesis N1-alkylation synthetic cannabinoids forensic chemistry

Human Neutrophil Elastase (HNE) Inhibition: Indazole-3-Carbonitrile Derivative vs. Clinically Relevant Serine Protease Benchmarks

Structure–activity relationship optimization of N-benzoylindazole derivatives (synthesized from indazole-3-carboxylic acid) yielded the 3-CN derivative 5b with IC₅₀ = 7 nM against HNE [1]. This compound demonstrated pronounced selectivity: inhibition of thrombin required an IC₅₀ of 1.9 µM (271-fold selectivity) and urokinase required 6.6 µM (943-fold selectivity) [2]. For comparison, the clinically used HNE inhibitor Sivelestat (ONO-5046) exhibits an IC₅₀ of 44 nM [1], placing the indazole-3-carboxylate-derived compound 5b as 6.3-fold more potent.

human neutrophil elastase serine protease inhibitor N-benzoylindazole COPD

Anti-Inflammatory Activity: Indazole-3-Carboxylate Metal Coordination Complexes vs. Free Ligand in Macrophage NO Production Assays

A family of mononuclear coordination compounds [M(3-ind)₂(H₂O)₂] (M = Co, Ni, Zn, Fe, Mn; 3-ind = indazole-3-carboxylate) were evaluated for anti-inflammatory activity in LPS-activated RAW 264.7 macrophages. The Fe(II) (compound 4) and Mn(II) (compound 5) complexes achieved NO inhibition close to 80% at 48 h and exceeded 90% at 72 h of treatment, compared to the free indazole-3-carboxylic acid ligand which served as baseline control [1]. In cytotoxicity assays against HepG2 hepatoma cells, the Ni(II) complex (compound 2) was 1.5–2 times more effective than the free ligand [1].

anti-inflammatory coordination complex nitric oxide inhibition metallodrug

Glycolysis Inhibition: Lonidamine (1-(2,4-Dichlorobenzyl)-1H-Indazole-3-Carboxylic Acid) vs. Metabolic Pathway Context

Lonidamine, a clinically investigated 1H-indazole-3-carboxylic acid derivative, inhibits mitochondrially bound hexokinase with differential potency against aerobic (IC₅₀ = 90 µM) and anaerobic (IC₅₀ = 45 µM) glycolysis in Ehrlich ascites tumor cells [1]. Against Trypanosoma brucei hexokinase, the IC₅₀ is 850 µM with a parasite LD₅₀ of 50 µM [2]. This compound exemplifies the indazole-3-carboxylate scaffold's capacity to access intracellular targets—specifically mitochondrial hexokinase—that are not readily engaged by indole-3-carboxylate congeners, which lack the heterocyclic geometry required for this binding mode.

glycolysis inhibitor hexokinase lonidamine cancer metabolism

5-HT₃ Receptor Affinity and Dopamine D₂ Selectivity: Indazole-3-Carboxamide vs. Receptor Panel

The 1H-indazole-3-carboxylic acid (1-ethyl-4-methyl-[1,4]diazepan-6-yl)-amide (CHEMBL349048) exhibits high-affinity binding to the rat 5-HT₃ receptor with IC₅₀ = 6.56 nM, measured by displacement of [³H]GR-65630 in rat brain cortical membranes [1]. In the same curated dataset, this compound shows negligible affinity for the dopamine D₂ receptor (IC₅₀ = 1.00 × 10³ nM), yielding a >152-fold selectivity window for 5-HT₃ over D₂ [1]. This selectivity profile is significant because D₂ receptor antagonism is a common off-target liability for many CNS-active heterocyclic scaffolds.

5-HT3 receptor serotonin antagonist receptor selectivity radioligand binding

1H-Indazole-3-Carboxylate: Evidence-Backed Research and Industrial Application Scenarios


5-HT₃ Receptor Antagonist Lead Optimization: Indazole Bioisostere Replacement of Indole Cores

Medicinal chemistry teams pursuing novel antiemetic or IBS-targeted 5-HT₃ antagonists can confidently substitute an indole-3-carboxylate core with 1H-indazole-3-carboxylate without loss of in vivo potency. The von Bezold-Jarisch reflex data demonstrate equivalent oral ED₅₀ (0.2 mg/kg p.o.) to the gold-standard indole compound ICS 205-930 [1]. Furthermore, the >150-fold selectivity over D₂ receptors reduces the probability of dopaminergic side effects [2]. The scaffold is accessible via the commercially available indazole-3-carboxylic acid (Sigma-Aldrich #56915) at ≥97% purity, enabling immediate procurement for SAR expansion .

Regiospecific N1-Functionalization for Synthetic Cannabinoid Reference Standard Production

Forensic toxicology and reference standard laboratories benefit from using indazole-3-carboxylic acid rather than methyl indazole-3-carboxylate as the starting material for synthetic cannabinoid metabolite synthesis. The direct, selective N1-alkylation method yields 51–96% of single-regioisomer products, eliminating the N1/N2 separation step that complicates the methyl ester route [3]. This is particularly critical for laboratories producing certified reference materials where regioisomeric purity directly impacts analytical validation reliability.

Metallodrug Discovery: Indazole-3-Carboxylate as a Chelating Ligand for Anti-Inflammatory and Anticancer Coordination Complexes

Bioinorganic chemistry groups developing metal-based anti-inflammatory or anticancer agents can employ indazole-3-carboxylic acid as a ligand that, upon complexation with Fe(II) or Mn(II), amplifies NO inhibition to >90% at 72 h in macrophage assays [4]. The Ni(II) complex further demonstrates 1.5–2-fold enhanced cytotoxicity against HepG2 cells relative to the free ligand [4]. This differentiates indazole-3-carboxylate from non-chelating heterocyclic acids that cannot form such bioactive coordination complexes.

Human Neutrophil Elastase Inhibitor Development for Pulmonary Inflammatory Disease

Pulmonary disease research programs targeting HNE for COPD, ARDS, or cystic fibrosis can leverage the N-benzoylindazole template—derived from indazole-3-carboxylic acid—which has yielded inhibitors as potent as IC₅₀ = 7 nM for the 3-CN derivative 5b [5]. The >270-fold selectivity over thrombin and >940-fold selectivity over urokinase address the critical liability of off-target anticoagulant effects that plague less selective serine protease inhibitor classes [5]. This scaffold thus offers a procurement-justifiable starting point over indole-based HNE inhibitor templates lacking this selectivity profile.

Quote Request

Request a Quote for 1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.